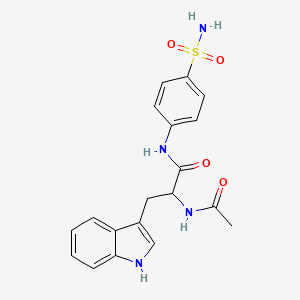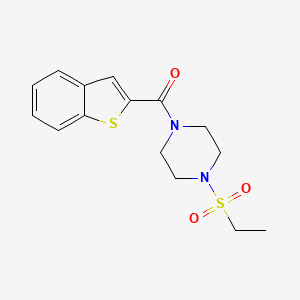
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide, also known as IND-24, is a synthetic compound that belongs to the class of indole-based molecules. The compound has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is not fully understood. However, several studies have suggested that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide targets various signaling pathways involved in cancer development and progression. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a critical role in cell proliferation and survival. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to downregulate the expression of several oncogenic proteins, including c-Myc, cyclin D1, and survivin.
Biochemical and Physiological Effects
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit several biochemical and physiological effects in cancer cells. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Furthermore, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
Several future directions for the development of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide as an anticancer agent can be identified. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Furthermore, future studies should focus on elucidating the exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide and identifying potential biomarkers for patient selection and monitoring. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in cancer patients.
Métodos De Síntesis
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting compound is then treated with acetic acid and acetic anhydride to yield 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide. The yield of the synthesis process is reported to be around 40%.
Aplicaciones Científicas De Investigación
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(24)22-18(10-13-11-21-17-5-3-2-4-16(13)17)19(25)23-14-6-8-15(9-7-14)28(20,26)27/h2-9,11,18,21H,10H2,1H3,(H,22,24)(H,23,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHXODOXBIMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)
![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
